molecular formula C22H25FN4O4 B2687775 Methyl 4-(2-((2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)amino)-2-oxoacetamido)benzoate CAS No. 1049572-40-8

Methyl 4-(2-((2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)amino)-2-oxoacetamido)benzoate

Cat. No.: B2687775
CAS No.: 1049572-40-8
M. Wt: 428.464
InChI Key: SROSTHZEVNKSQB-UHFFFAOYSA-N
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Description

Methyl 4-(2-((2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)amino)-2-oxoacetamido)benzoate is a complex organic compound that features a piperazine ring, a fluorophenyl group, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(2-((2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)amino)-2-oxoacetamido)benzoate typically involves multiple steps. One common approach includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-((2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)amino)-2-oxoacetamido)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in DMF (dimethylformamide).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of Methyl 4-(2-((2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)amino)-2-oxoacetamido)benzoate involves its interaction with specific molecular targets. The piperazine ring and fluorophenyl group are crucial for binding to receptors or enzymes, modulating their activity. This compound may act as an inhibitor or activator, depending on the target and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-(2-((2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)amino)-2-oxoacetamido)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with multiple targets makes it a versatile compound in research and potential therapeutic applications .

Properties

IUPAC Name

methyl 4-[[2-[2-[4-(4-fluorophenyl)piperazin-1-yl]ethylamino]-2-oxoacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25FN4O4/c1-31-22(30)16-2-6-18(7-3-16)25-21(29)20(28)24-10-11-26-12-14-27(15-13-26)19-8-4-17(23)5-9-19/h2-9H,10-15H2,1H3,(H,24,28)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SROSTHZEVNKSQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)C(=O)NCCN2CCN(CC2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25FN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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